Laidlomycin butyrate

Description

Polyether ionophores are lipid-soluble molecules typically produced by Streptomyces species and other microorganisms. Their fundamental mechanism involves binding to metal ions, such as potassium (K⁺) and sodium (Na⁺), and mediating their passage through cellular membranes. bldpharm.comCurrent time information in Austin, TX, US. This disruption of cellular ion gradients can interfere with essential biological processes, contributing to the diverse bioactivities observed in this class of compounds, including antibacterial, antifungal, antiparasitic, antiviral, and antiprotozoal effects. alfa-chemistry.comnih.govnih.govmedkoo.com The term "ionophore," first used in 1967, highlights this core chemical-physiological property. alfa-chemistry.comnih.gov This characteristic has established polyether ionophores as valuable tools for investigating cation transport mechanisms. alfa-chemistry.comnih.gov

Laidlomycin (B1674327) is a polyether ionophore structurally related to monensin (B1676710). The academic research trajectory of laidlomycin butyrate (B1204436) stems from efforts to enhance the activity and potency of the parent laidlomycin compound through chemical modification. Specifically, derivatives were synthesized by acylating the primary hydroxyl group of laidlomycin. Research into these derivatives, including laidlomycin butyrate, aimed to evaluate their efficacy in favorably altering fermentation processes, particularly in ruminal environments. A key publication in this area is the 1983 study by Spires and Algeo, which focused on this compound as an ionophore with enhanced intraruminal activity. This research demonstrated that acylation could lead to improved potency compared to the parent compound.

This compound is a derivative of laidlomycin, formed by the esterification of the primary hydroxyl group at carbon-26 of the laidlomycin structure with a butyrate group. Laidlomycin itself is characterized as a polyether, polycyclic, monocarboxylic acid. This structural relationship places this compound within the broader family of polyether ionophores, sharing the core polyether backbone but possessing a specific acyl modification that can influence its interaction with biological systems and its ionophoretic properties. Related polyether ionophores, such as monensin and laidlomycin propionate (B1217596), also feature prominently in research and applications, highlighting the interest in modifying the basic laidlomycin structure to optimize activity.

Detailed research findings have explored the impact of this compound on fermentation. In in vitro rumen fluid incubations, this compound demonstrated enhanced potency in altering fermentation patterns compared to laidlomycin and monensin. Dose-response data indicated that this compound required lower concentrations to achieve 50% maximal enhancement of propionic acid production (EC₅₀) and 50% maximal inhibition of lactic acid production (IC₅₀).

The following table presents comparative in vitro fermentation data for this compound, laidlomycin, and monensin:

| Ionophore | EC₅₀ for Propionic Acid Production (µg/ml) | IC₅₀ for Lactic Acid Production (µg/ml) |

| This compound | 0.3 | 0.3 |

| Laidlomycin | 2.0 | 1.8 |

| Monensin | 0.7 | 1.3 |

Continuous culture experiments further supported these findings, showing that this compound increased propionic acid production and decreased the production rates of acetic, butyric, and isovaleric acids. For instance, in one study, propionic acid production increased from 22.9 mmol/d in control flasks to 33.7 mmol/d in flasks treated with this compound.

Research has also investigated the effects of laidlomycin and related derivatives on volatile fatty acid (VFA) production in the rumen. Studies have shown that laidlomycin can suppress the production of both acetate (B1210297) and butyrate.

The following table summarizes the effects of different treatments, including laidlomycin propionate (LP), on VFA production in a continuous culture system:

| Treatment | Total VFA Production (relative to control) | Acetate Production | Butyrate Production | Propionate Production | Acetate:Propionate Ratio |

| Control | - | - | - | - | - |

| Monensin | Increased (7.2% vs CON) | No difference | Unaffected | Numerically increased (14.6% vs CON) | - |

| LP | - | Suppressed | Suppressed | No difference | Reduced (main effect) |

| LP and BAC* | - | Further reduced | - | - | - |

*BAC: Bacitracin Zinc

These findings highlight the specific influence of this compound and its acyl derivatives on microbial fermentation, particularly their capacity to shift VFA profiles towards increased propionate, which is associated with improved energy utilization in ruminants. Current time information in Austin, TX, US.

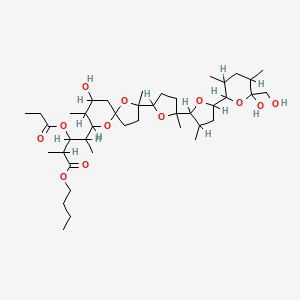

Structure

2D Structure

Properties

CAS No. |

78734-45-9 |

|---|---|

Molecular Formula |

C41H70O12 |

Molecular Weight |

755 g/mol |

IUPAC Name |

butyl 4-[7-hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate |

InChI |

InChI=1S/C41H70O12/c1-11-13-18-47-37(45)28(8)34(49-32(44)12-2)27(7)35-26(6)29(43)21-40(51-35)17-16-38(9,53-40)31-14-15-39(10,50-31)36-24(4)20-30(48-36)33-23(3)19-25(5)41(46,22-42)52-33/h23-31,33-36,42-43,46H,11-22H2,1-10H3 |

InChI Key |

WLEOCMXCIDMCGD-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C(C)C(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)OC(=O)CC |

Canonical SMILES |

CCCCOC(=O)C(C)C(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)OC(=O)CC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Laidlomycin butyrate; |

Origin of Product |

United States |

Mechanistic Elucidation of Laidlomycin Butyrate S Biological Actions

Fundamental Principles of Ionophore-Mediated Cation Transport

Ionophores are lipid-soluble molecules that bind to specific ions, shielding their charge and allowing them to traverse the hydrophobic interior of cell membranes. This process disrupts the natural ion gradients that are crucial for many cellular functions.

Cation Selectivity and Translocation Mechanisms

Laidlomycin (B1674327) butyrate (B1204436), like other polyether ionophores, exhibits selectivity towards certain monovalent cations. While the search results primarily discuss the related compound laidlomycin propionate (B1217596), which has been shown to influence sodium (Na⁺) and potassium (K⁺) transport, the fundamental principles of ionophore action apply. Ionophores facilitate cation translocation through a carrier mechanism, where the ionophore molecule encapsulates a cation and diffuses across the membrane, releasing the ion on the other side. This process can occur as an antiport mechanism, such as the exchange of a transported cation for a proton (H⁺) across the membrane wikipedia.orgresearchgate.netfishersci.nluni.lu. The specific selectivity profile of laidlomycin butyrate dictates which ions are transported, thereby influencing the electrochemical gradients across the microbial cell membrane.

Membrane Interaction and Cellular Permeability Alterations

The lipophilic nature of this compound allows it to integrate into the lipid bilayer of cell membranes. Once embedded, it acts as a mobile carrier, increasing the permeability of the membrane to its preferred cations. This increased permeability disrupts the membrane potential and ion concentrations within the cell, impacting vital processes that rely on these gradients, such as nutrient transport, ATP synthesis, and pH regulation wikipedia.orgresearchgate.netfishersci.nluni.lu. The alteration of cellular permeability is a key factor in the compound's effects on microbial metabolism.

Impacts on Microbial Metabolic Pathways in Anaerobic Fermentation Systems

This compound significantly modulates microbial fermentation pathways in anaerobic environments, particularly affecting the production of volatile fatty acids (VFAs). This modulation is a well-documented effect of ionophores in systems like the rumen of cattle.

Modulation of Volatile Fatty Acid (VFA) Production

The primary impact of this compound on anaerobic fermentation is the alteration of the VFA profile. VFAs, including acetate (B1210297), propionate, and butyrate, are the main end products of microbial fermentation of carbohydrates in these systems. Ionophores like this compound shift the fermentation balance, leading to changes in the proportions of these VFAs. fishersci.nluni.lutandfonline.comwikipedia.orgfishersci.cafishersci.sewikipedia.orgwikipedia.orgflybase.orgfishersci.cawikipedia.orgwikipedia.orgereztech.comfishersci.ca

Suppression of Acetate and Butyrate Biosynthesis

Research indicates that laidlomycin (specifically laidlomycin propionate in the provided search results) suppresses the production of both acetate and butyrate in anaerobic fermentation systems, such as continuous culture models simulating ruminal fermentation. This suppression has been observed in studies evaluating the effects of laidlomycin propionate on ruminal fermentation tandfonline.comwikipedia.orgfishersci.cafishersci.sewikipedia.orgwikipedia.orgflybase.orgfishersci.cawikipedia.orgfishersci.ca. For instance, studies have shown a significant reduction in acetate and butyrate production with the addition of laidlomycin propionate researchgate.nettandfonline.comtandfonline.comtdl.org. The exact mechanisms underlying this suppression involve the ionophore's selective toxicity towards certain microbial populations, particularly Gram-positive bacteria, which are often significant producers of acetate and butyate tandfonline.comtdl.org. By inhibiting these bacteria, this compound redirects fermentation pathways away from acetate and butyrate production.

Below is a table illustrating the effect of laidlomycin propionate on acetate and butyrate production based on research findings:

Enhancement of Propionate Production Pathways

Concurrently with the suppression of acetate and butyrate, this compound promotes metabolic pathways that favor propionate production fishersci.nluni.lutandfonline.comwikipedia.orgfishersci.cafishersci.sewikipedia.orgwikipedia.orgflybase.orgwikipedia.orgereztech.comfishersci.ca. This shift is a characteristic effect of ionophores and is attributed to their selective action on microbial populations. By inhibiting bacteria that produce acetate and butyrate, ionophores create a competitive advantage for bacteria that primarily produce propionate tandfonline.comtdl.org. This leads to an increase in the molar proportion of propionate relative to the other VFAs tandfonline.comtandfonline.comtdl.orgresearchgate.net. While some studies on laidlomycin propionate showed a numerical increase in propionate production or a significant reduction in the acetate:propionate ratio, the effect on propionate production itself can vary depending on the specific experimental conditions and microbial community tandfonline.comtandfonline.comtdl.orgresearchgate.net. The enhancement of propionate production is energetically favorable for the host animal in ruminant systems, as propionate is more efficiently utilized for glucose synthesis compared to acetate and butyrate umn.edunih.gov.

Below is a table summarizing the effect of laidlomycin propionate on propionate production and the acetate:propionate ratio:

| Treatment Group | Propionate Production (% of total VFA) | Acetate:Propionate Ratio | Statistical Significance (Propionate) | Statistical Significance (Acetate:Propionate) |

| Control | Data not explicitly provided in snippets | Data not explicitly provided in snippets | - | - |

| Laidlomycin Propionate (LP) | Numerically increased tandfonline.comtandfonline.comtdl.orgresearchgate.net | Numerically reduced tandfonline.comtandfonline.comtdl.orgresearchgate.net | P = 0.13 (not different) tandfonline.comtdl.org | P = 0.12 (numerically reduced) tandfonline.comtandfonline.comtdl.orgresearchgate.net, P = 0.03 (significant reduction as main effect) tandfonline.comtdl.org |

| Monensin (MON) | Numerically increased by 14.6% tandfonline.comtdl.orgresearchgate.net | Linearly decreased researchgate.net | P < 0.01 (linearly increased) researchgate.net | P < 0.05 (linearly decreased) researchgate.net |

Inhibition of Lactate (B86563) Accumulation

This compound, similar to other ionophores, has demonstrated an ability to reduce the accumulation of lactate in fermentation systems. Studies have indicated that ionophores are effective in decreasing lactate concentrations. researchgate.netuky.edu This effect is particularly relevant in environments where rapid fermentation of carbohydrates can lead to a buildup of lactic acid, potentially causing a decrease in pH. uky.edu The reduction in lactate accumulation is associated with the ionophore's inhibitory effects on certain lactate-producing bacteria. thecattlesite.com

Alterations in Microbial Nitrogen Metabolism (e.g., ammonia (B1221849) synthesis, protein flow)

This compound influences microbial nitrogen metabolism, affecting processes such as ammonia synthesis and protein flow. Ammonia is a major end product of protein and non-protein nitrogen digestion and a crucial nitrogen source for ruminal bacteria. uky.edunih.gov Microbial protein synthesis is significantly impacted by the efficiency of ammonia assimilation. nih.gov

Research has shown that laidlomycin propionate can decrease the microbial specific activity of net ammonia nitrogen release and alpha-amino nitrogen degradation. researchgate.net This suggests that this compound may reduce the deamination of amino acids by ruminal microorganisms. While some studies indicate no effect on ammonia nitrogen concentration, others suggest that ionophores can decrease ruminal ammonia, implying a better utilization of dietary proteins and potentially increased incorporation of protein degradation products into microbial proteins. tdl.orguniven.ac.za

Microbial protein synthesis provides a significant portion of the protein absorbed in the small intestine of ruminants. univen.ac.za The efficiency of nitrogen use in the rumen can be improved by manipulating protein degradation. uky.edu By potentially reducing amino acid deamination, this compound could contribute to a more efficient use of nitrogen by the microbial population.

Influence on Metabolic Hydrogen Sinks and Methanogenesis

This compound impacts the flow of metabolic hydrogen and influences methanogenesis. Methanogenesis, the production of methane (B114726) by archaea, utilizes hydrogen as a key substrate. nih.govfrontiersin.org Ionophores are known to modify the ruminal environment, including a decrease in methanogenesis. tandfonline.comnih.gov

The formation of VFAs like acetate and butyrate produces hydrogen, which can then be used by methanogenic archaea to generate methane. frontiersin.org Propionate production, on the other hand, serves as an alternative hydrogen sink, diverting hydrogen away from methanogenesis. nih.govfrontiersin.org

Studies with laidlomycin propionate have shown a suppression in the production of acetate and butyrate. tdl.orgtandfonline.comresearchgate.net This suppression can influence the availability of hydrogen for methanogens. While inhibiting methane production can redirect metabolic hydrogen towards propionate and hydrogen, the effect on butyrate can vary. frontiersin.orgnih.gov Some research indicates a tendency for butyrate to decrease with methanogenesis inhibition, and ionophores have been associated with a greater decrease in butyrate in batch cultures. nih.gov By reducing the production of acetate and butyrate, this compound can contribute to a shift in metabolic hydrogen flow, potentially reducing the hydrogen available for methanogenesis and favoring alternative hydrogen sinks like propionate production. frontiersin.orgjmb.or.kr

Selective Antimicrobial Activity Profile

This compound exhibits selective antimicrobial activity, primarily targeting certain bacterial populations within fermentation ecosystems.

Differential Effects on Gram-Positive and Gram-Negative Bacterial Populations

Ionophores, including laidlomycin, are known to preferentially inhibit Gram-positive bacteria. nih.govjmb.or.krasm.orgscispace.com This selective toxicity is attributed to the differences in cell wall structure between Gram-positive and Gram-negative bacteria. Gram-negative bacteria possess an outer membrane with lipopolysaccharide and protein channels (porins) that can limit the entry of larger molecules like ionophores. thecattlesite.com Gram-positive bacteria lack this outer membrane, making them more susceptible to the effects of ionophores. thecattlesite.com

While laidlomycin has shown activity against some Gram-positive bacteria, it is generally not active against Gram-negative bacteria, yeast, and fungi. nih.gov Other polyether antibiotics also primarily exhibit activity against Gram-positive bacteria with no demonstrable activity against Gram-negative species. nih.gov

Identification of Susceptible Microbial Genera and Species within Fermentation Ecosystems

The selective activity of this compound influences the composition of microbial communities in fermentation ecosystems. Ionophores target Gram-positive bacteria, which include various species involved in fermentation processes. nih.gov

Specific lactate-producing bacteria, such as Streptococcus bovis and Lactobacillus spp., are among the Gram-positive bacteria that can be inhibited by ionophores. thecattlesite.com The inhibition of these bacteria contributes to the reduction in lactate accumulation. thecattlesite.com

While a comprehensive list of all susceptible microbial genera and species specifically to this compound in fermentation ecosystems is not extensively detailed in the provided snippets, the general understanding of ionophore activity suggests that Gram-positive bacteria, including those involved in the production of acetate, butyrate, formate, and hydrogen, are likely targets. jmb.or.kr The shifts observed in VFA production (decreased acetate and butyrate, potential increase in propionate) are a direct consequence of the selective inhibition of certain bacterial populations. tdl.orgtandfonline.comresearchgate.net For instance, bacteria from the Butyrivibrio genus, which are important acetate and butyrate producers, might be affected by ionophores. nih.gov

Interactive Data Table: Effects of Laidlomycin Propionate (LP) on In Vitro Ruminal Fermentation

| Parameter | Control (CON) | LP (2 mg/L) | LP + Bacitracin (LP/BAC) | Monensin (MON) (6 mg/L) | P-value (LP effect) |

| pH | - | Higher | Higher | Lower | < 0.05 |

| NH₃-N Concentration | - | No effect | No effect | No effect | 0.62 |

| Total VFA Production | - | Lower | - | Higher | 0.02 |

| Acetate (% of total) | - | Suppressed | Further Reduced | - | < 0.01 |

| Butyrate (% of total) | - | Suppressed | - | - | 0.05 |

| Acetate:Propionate Ratio | - | Numerically Reduced | - | - | 0.12 |

Data compiled from a study using a dual-flow continuous culture system evaluating laidlomycin propionate and bacitracin zinc. tdl.orgtandfonline.comresearchgate.net Note: Specific numerical values for all parameters across all treatments were not consistently available in the provided snippets for a complete table.

Experimental Investigations of Laidlomycin Butyrate S Effects in Research Models

In Vitro Fermentation System Studies

In vitro fermentation systems, such as dual-flow continuous culture and batch rumen culture procedures, have been utilized to evaluate the effects of laidlomycin (B1674327) butyrate (B1204436) on ruminal fermentation dynamics. These models allow for controlled environments to analyze the compound's influence on microbial activity and metabolic outputs. tandfonline.comresearchgate.netresearchgate.nettandfonline.commdpi.com

Analysis of pH Dynamics and Stability in Culture Models

Research using dual-flow continuous culture systems has indicated that laidlomycin propionate (B1217596) (a related compound often studied alongside laidlomycin butyrate) can influence pH dynamics. In one study, both laidlomycin propionate and a combination of laidlomycin propionate and bacitracin zinc resulted in significantly greater pH values compared to monensin (B1676710) sodium treatment at 12 hours post-feeding. tandfonline.comresearchgate.nettandfonline.com The addition of laidlomycin propionate at 2 ppm was reported to improve pH over monensin. tandfonline.com Maintaining ruminal pH stability is considered important for optimal microbial function. univen.ac.za

Assessment of Nutrient Metabolism and Microbial Efficiency in Continuous Culture Systems

Studies in continuous culture systems have assessed the impact of this compound and related compounds on nutrient metabolism and microbial efficiency. In one investigation, while antibiotic treatment did not affect NH3-N concentration, it did influence total volatile fatty acid (VFA) production. tandfonline.comresearchgate.nettandfonline.com Laidlomycin was found to suppress the production of both acetate (B1210297) and butyrate in continuous culture. tandfonline.comresearchgate.nettandfonline.com Specifically, laidlomycin suppressed acetate production (P < 0.01) and butyrate production (P = 0.05), with acetate being further reduced when laidlomycin propionate was combined with bacitracin zinc. tandfonline.comresearchgate.nettandfonline.com The acetate:propionate ratio was numerically reduced by laidlomycin propionate (P = 0.12). tandfonline.comresearchgate.nettandfonline.com

Regarding nutrient digestibility, when laidlomycin propionate was fed alone, it numerically reduced apparent and true organic matter (OM) digestibility. tandfonline.com However, when combined with bacitracin zinc, apparent and true OM digestibility increased. tandfonline.com No differences in microbial OM synthesis or microbial N flow were observed in this continuous culture study. tandfonline.com

Table 1: Effects of Laidlomycin Propionate (LP) and Bacitracin Zinc (BAC) on In Vitro Fermentation Parameters in Continuous Culture tandfonline.comresearchgate.nettandfonline.com

| Treatment | pH (12h post-feeding) | Total VFA Production | Acetate Production | Butyrate Production | Acetate:Propionate Ratio | Apparent OM Digestibility | True OM Digestibility | Microbial OM Synthesis | Microbial N Flow |

| CON | - | - | - | - | - | - | - | - | - |

| LP | Greater than MON (P < 0.05) tandfonline.comresearchgate.nettandfonline.com | Influenced (P = 0.02) tandfonline.comresearchgate.nettandfonline.com | Suppressed (P < 0.01) tandfonline.comresearchgate.nettandfonline.com | Suppressed (P = 0.05) tandfonline.comresearchgate.nettandfonline.com | Numerically reduced (P = 0.12) tandfonline.comresearchgate.nettandfonline.com | Numerically reduced (-10.5%) tandfonline.com | Numerically reduced (-10.1%) tandfonline.com | No difference (P = 0.95) tandfonline.com | No difference (P = 0.95) tandfonline.com |

| BAC | - | - | - | - | - | Numerically reduced (-4.9%) tandfonline.com | Numerically reduced (-4.5%) tandfonline.com | - | - |

| LP/BAC | Significantly greater than MON (P = 0.03) researchgate.nettandfonline.com | - | Further reduced (P = 0.01) tandfonline.comresearchgate.nettandfonline.com | - | - | Increased (3.0%) tandfonline.com | Increased (2.5%) tandfonline.com | - | - |

| MON | - | Greater than LP (P < 0.05) tandfonline.comresearchgate.nettandfonline.com | - | - | - | - | - | - | - |

Note: CON = negative control; LP = 2 mg laidlomycin propionate/L; BAC = 1.4 mg bacitracin zinc/L; LP/BAC = 2 mg laidlomycin propionate + 1.4 mg bacitracin zinc/L; MON = 6 mg monensin sodium/L. Data on specific values for all parameters across all treatments were not consistently available in the provided snippets, hence the use of descriptive findings where values were not explicitly stated for all groups.

Dose-Response Characterization for Metabolic Modulation (e.g., EC50, IC50 values)

Dose-response studies have been conducted to characterize the metabolic modulation effects of this compound in vitro. These studies often determine the concentration required for a 50% maximal enhancement of propionic acid production (EC50) or a 50% maximal inhibition of lactic acid production (IC50). oup.com

Comparative incubations using this compound, laidlomycin, and monensin indicated that this compound was more potent than laidlomycin in enhancing propionic acid production and inhibiting lactic acid production. oup.com this compound had an EC50 of 0.3 µg/ml for enhancing propionic acid production, compared to 0.7 µg/ml for monensin and 2.0 µg/ml for laidlomycin (P < 0.05). oup.com For inhibiting lactic acid production, this compound had an IC50 of 0.3 µg/ml, which was more potent than laidlomycin (1.8 µg/ml) and monensin (1.3 µg/ml) (P < 0.05). oup.com

Table 2: In Vitro Dose-Response Characteristics of this compound, Laidlomycin, and Monensin oup.com

| Compound | EC50 (µg/ml) for Propionic Acid Enhancement | IC50 (µg/ml) for Lactic Acid Inhibition |

| This compound | 0.3 | 0.3 |

| Laidlomycin | 2.0 | 1.8 |

| Monensin | 0.7 | 1.3 |

Preclinical Studies in Animal Models (e.g., Ruminants)

Preclinical studies in animal models, particularly ruminants, have investigated the effects of this compound on ruminal fermentation and metabolic parameters in a living system.

Ruminal Environment Modification and Fermentation Pattern Shifts

In ruminants, ionophores like this compound are known to modify the ruminal environment primarily by inhibiting Gram-positive bacteria. tandfonline.comresearchgate.nettandfonline.comnih.gov This selectivity leads to shifts in fermentation patterns, typically increasing propionate production and decreasing acetate and butyrate production. tandfonline.comtandfonline.comnih.gov This manipulation of ruminal fermentation to favor propionate is positively correlated with greater feed energy utilization. nih.gov

In a continuous culture experiment, both monensin and this compound increased propionic acid production compared to control flasks. oup.com Propionic acid production increased from 22.9 mmol/d in control flasks to 30.5 mmol/d with monensin and 33.7 mmol/d with this compound (P < 0.01). oup.com Concomitant decreases in the production rates of acetic, butyric, and isovaleric acids were also observed (P < 0.01). oup.com

Table 3: Effect of this compound and Monensin on VFA Production Rates in Continuous Culture oup.com

| Treatment | Propionic Acid Production (mmol/d) | Acetic Acid Production (mmol/d) | Butyric Acid Production (mmol/d) | Isovaleric Acid Production (mmol/d) |

| Control | 22.9 | - | - | - |

| Monensin (0.5 µg/ml) | 30.5 (P < 0.01) | Decreased (P < 0.01) | Decreased (P < 0.01) | Decreased (P < 0.01) |

| This compound (0.5 µg/ml) | 33.7 (P < 0.01) | Decreased (P < 0.01) | Decreased (P < 0.01) | Decreased (P < 0.01) |

Note: Specific decreased values were not provided in the source snippet.

Impact on Ruminant Metabolic Parameters and Nutrient Utilization

Ionophores have been reported to influence ruminant metabolic parameters and nutrient utilization. tandfonline.comresearchgate.netnih.gov The shift in VFA production towards propionate is significant because propionate is a primary precursor for glucose in ruminants, which is important for animals with high glucose requirements. frontiersin.org Manipulating ruminal fermentation to produce higher propionate and lower acetate and butyrate is associated with improved feed energy utilization and performance. nih.gov

Studies have also investigated the impact on nitrogen metabolism. Ionophores can mitigate ruminal proteolysis, leading to a reduction in ammonia (B1221849) synthesis. nih.gov This can improve the efficiency of nitrogen utilization by the animal. nih.gov

Table 4: Summary of Observed Impacts of this compound (and related compounds) on Ruminant Metabolism and Nutrient Utilization

| Parameter | Observed Impact | Source(s) |

| Propionate Production | Increased | tandfonline.comtandfonline.comoup.comnih.gov |

| Acetate Production | Decreased | tandfonline.comtandfonline.comoup.comnih.gov |

| Butyrate Production | Decreased | tandfonline.comtandfonline.comoup.comnih.gov |

| Acetate:Propionate Ratio | Reduced | tandfonline.comtandfonline.com |

| Feed Energy Utilization | Improved (associated with VFA shifts) | nih.gov |

| Ruminal Proteolysis | Mitigated | nih.gov |

| Ammonia Synthesis | Reduced | nih.gov |

| Nitrogen Utilization Efficiency | Improved | nih.gov |

| Organic Matter Digestibility | Varied (reduced when alone, increased when combined with bacitracin zinc in vitro) | tandfonline.com |

Microbial Population Dynamics and Adaptation within the Host Environment

Research into Laidolmycin butyrate's effects on microbial populations within host environments, particularly the rumen and gut, indicates its capacity to modulate microbial composition and fermentation profiles. Studies have explored its impact on key bacterial groups and the resulting metabolic shifts.

In continuous culture experiments simulating the rumen environment, Laidolmycin butyrate has been shown to influence volatile fatty acid (VFA) production, which is a direct indicator of microbial fermentation activity. One study observed that Laidolmycin butyrate increased propionic acid production compared to control groups oup.com. Concomitantly, decreases in the production rates of acetic, butyric, and isovaleric acids were noted oup.com. These findings suggest that Laidolmycin butyrate can shift microbial fermentation towards propionate production.

Another study investigating the effects of Laidolmycin propionate (a related compound) and bacitracin zinc in a continuous culture system also provided insights into microbial responses. While focusing on Laidolmycin propionate, the study observed that it suppressed the production of both acetate and butyrate tdl.org. This further supports the idea that laidlomycin derivatives can alter the balance of VFA production by rumen microbes.

The impact of butyrate itself, a short-chain fatty acid produced by gut microbiota, on microbial populations has also been investigated, providing context for the potential effects of Laidolmycin butyrate. Butyrate-producing bacteria, primarily found within the Lachnospiraceae and Ruminococcaceae families, play a crucial role in maintaining gut health and influencing the microbial community structure mdpi.comfrontiersin.org. These bacteria contribute to an anaerobic environment in the gut, which can prevent the colonization of opportunistic aerobic pathogens like Salmonella and E. coli frontiersin.org. Studies have shown that butyrate can modulate microbial population dynamics and may act as a growth factor for certain Clostridium species biorxiv.org.

Research in broiler chickens has compared the effects of coated butyrate and salinomycin (B1681400) (another ionophore) on intestinal microbiota. Salinomycin was found to increase potentially beneficial Ruminococcaceae and reduce potentially pathogenic Enterobacteriaceae, as well as counts of Lactobacillus salivarius and Clostridium perfringens mdpi.comnih.gov. Dietary inclusion of coated butyrate, in this specific study at a concentration of 0.5 g/kg, showed limited effects on the composition of the broiler microbiota mdpi.comnih.gov. However, another study in broilers indicated that coated sodium butyrate could significantly enhance the diversity and alter the composition of the ileal microbiota mdpi.com. This suggests that the effects on microbial populations might be dependent on the specific formulation and concentration of the butyrate compound used.

Studies exploring the broader effects of butyrate highlight its role in influencing the gut microbial community through various mechanisms, including regulating IgA secretion and limiting the abundance of potential pathogens frontiersin.org. Butyrate-producing microbial communities can also produce antimicrobial molecules that help maintain a healthy gut microbiome frontiersin.org.

While direct detailed research findings specifically on the adaptation of microbial populations within the host environment in response to Laidolmycin butyrate are less extensively documented in the provided search results, the observed shifts in fermentation products and alterations in bacterial group abundances suggest that microbial adaptation, likely through changes in community structure and metabolic activity, does occur. The ability of Laidolmycin butyrate to favor propionate production, for instance, indicates a shift in the dominant metabolic pathways utilized by the microbial community in the presence of the compound oup.com.

Here are some detailed research findings presented in a data table format:

Table 1: Effects of Ionophores on In Vitro Rumen Fermentation

| Ionophore | EC50 (μ/ml) for Propionic Acid Enhancement | IC50 (μ/ml) for Lactic Acid Inhibition |

| This compound | 0.3 oup.com | 0.3 oup.com |

| Laidlomycin | 2.0 oup.com | 1.8 oup.com |

| Monensin | 0.7 oup.com | 1.3 oup.com |

EC50: Concentration required for 50% maximal enhancement. IC50: Concentration required for 50% maximal inhibition.

Table 2: Effect of Continuous Culture Treatment on VFA Production Rates

| Treatment | Propionic Acid (mmol/d) | Acetic Acid (mmol/d) | Butyric Acid (mmol/d) | Isovaleric Acid (mmol/d) |

| Control | 22.9 oup.com | - | - | - |

| Monensin | 30.5 oup.com | Decreased (P<0.01) oup.com | Decreased (P<0.01) oup.com | Decreased (P<0.01) oup.com |

| This compound | 33.7 oup.com | Decreased (P<0.01) oup.com | Decreased (P<0.01) oup.com | Decreased (P<0.01) oup.com |

Data for Acetic, Butyric, and Isovaleric acids are described as decreased with statistical significance (P<0.01) compared to control, but specific numerical values for the control group were not available in the snippet.

These tables illustrate the direct impact of Laidolmycin butyrate on the metabolic output of microbial communities in research models, providing evidence of altered microbial population dynamics and adaptation reflected in fermentation product profiles.

Synthesis and Structure Activity Relationship Sar of Laidlomycin Butyrate and Analogs

Methodologies for the Total Synthesis of Laidlomycin (B1674327) (parent compound)

The total synthesis of laidlomycin involves the construction of a complex molecule featuring five oxacycles, a spiroketal, and 17 stereogenic centers rsc.orgrsc.org. A successful total synthesis has been reported, employing a convergent strategy that unites two major fragments: a β-keto phosphonate (B1237965) and an aldehyde rsc.orgrsc.org.

The stereochemistry at the numerous chiral centers in laidlomycin is established through a variety of stereocontrolled reactions, including desymmetrization, allylation, vanadyl-induced epoxidation, Zn(BH4)2 reduction, the incorporation of chiral building blocks, Shi epoxidation, Myers' alkylation, and thermodynamic control rsc.orgrsc.orgresearchgate.net.

Derivatization Strategies for Laidlomycin (e.g., Acylation to Butyrate)

Derivatization of laidlomycin, particularly through acylation, is a strategy employed to modify its chemical and biological properties researchgate.netoup.com. Acylation involves the introduction of an acyl group, typically to a hydroxyl functional group in the case of polyether ionophores like laidlomycin, forming an ester researchgate.netgcms.cz. This process can alter the compound's lipophilicity, membrane permeability, and interaction with biological targets.

The synthesis of laidlomycin butyrate (B1204436) involves the acylation of laidlomycin with a butyryl group. While specific synthetic protocols for this conversion were not extensively detailed in the search results, acylation reactions commonly utilize activated carboxylic acid derivatives such as acid anhydrides or acid halides in the presence of suitable catalysts researchgate.netgcms.czresearchgate.net. Studies have demonstrated that acylation of laidlomycin with straight-chain acyl groups containing two to 12 carbon atoms can lead to improved potency, particularly in inhibiting lactic acid production researchgate.netoup.com.

Elucidation of Structure-Activity Relationships for Optimized Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to understand how changes in molecular structure affect biological activity nih.govmdpi.com. For polyether ionophores, SAR is closely tied to their ability to bind and transport specific cations across biological membranes, disrupting cellular ion homeostasis nih.gov.

Acylation of laidlomycin has been shown to significantly impact its biological activity, particularly in the context of modulating rumen fermentation researchgate.netoup.com. Comparative in vitro studies evaluating laidlomycin, laidlomycin butyrate, and monensin (B1676710) have provided quantitative data on their potencies researchgate.netoup.comresearchgate.net. These studies determined the half-maximal effective concentration (EC50) for the enhancement of propionic acid production and the half-maximal inhibitory concentration (IC50) for the inhibition of lactic acid production researchgate.netoup.comresearchgate.net.

As shown in the table below, this compound exhibited enhanced potency compared to the parent laidlomycin.

| Compound | Propionic Acid Enhancement (EC50, µg/ml) | Lactic Acid Inhibition (IC50, µg/ml) |

| Laidlomycin | 2.0 | 1.8 |

| This compound | 0.3 | 0.3 |

| Monensin | 0.7 | 1.3 |

These results indicate that the addition of the butyrate group to laidlomycin leads to a substantial increase in its ability to promote propionate (B1217596) production and inhibit lactate (B86563) production in rumen fluid incubations researchgate.netoup.comresearchgate.net. This effect is consistent with the known mechanism of action of ionophores, which selectively target certain Gram-positive bacteria in the rumen responsible for producing less energetically favorable fermentation products like acetate (B1210297) and butyrate, while favoring the growth of bacteria that produce propionate ufl.edujmb.or.kroup.com.

The SAR studies suggest that the length and nature of the acyl group influence the potency of laidlomycin derivatives. Acylation with straight-chain fatty acids up to 10-12 carbons in length generally improved the inhibition of lactic acid production oup.com. This highlights the importance of the ester moiety in modulating the interaction of the ionophore with bacterial membranes and its ion transport capabilities.

Development and Evaluation of this compound Analogs for Specific Research Applications

The development and evaluation of this compound analogs are driven by the potential to create compounds with optimized properties for specific research applications. While detailed reports on a wide array of synthetic this compound analogs were not found, the studies on various acylated derivatives of laidlomycin represent initial explorations into the SAR and potential applications of such analogs researchgate.netoup.com.

The enhanced intraruminal activity of this compound observed in fermentation studies suggests its potential utility in research aimed at modulating gut microbiota composition and metabolic activity, particularly in animal nutrition studies researchgate.netoup.comresearchgate.netoup.com.

Beyond modifications to the acyl group, future research could involve the synthesis and evaluation of analogs with alterations to the polyether backbone, the spiroketal system, or the carboxylic acid functionality. Such modifications could lead to analogs with altered ion selectivity, improved stability, or different pharmacokinetic profiles, expanding their potential research applications.

Laidlomycin itself is utilized in research as a reference standard for the development and validation of analytical methods, such as LC/MS, for the detection of ionophores . It is also employed as a benchmark antimicrobial in studies evaluating the efficacy of novel antimicrobial agents against susceptible microorganisms . The development of this compound and other potent derivatives provides researchers with a suite of tools to investigate the mechanisms of ion transport, study microbial ecology, and explore potential applications in various biological systems.

Research evaluating combinations of laidlomycin derivatives with other antimicrobial agents, as seen in studies involving laidlomycin propionate and bacitracin zinc, further illustrates the investigative avenues being pursued to understand synergistic effects and optimize outcomes in modulating microbial populations tandfonline.comtandfonline.com.

The continued exploration of this compound and its analogs through synthesis and rigorous evaluation is essential for advancing our understanding of polyether ionophore chemistry and biology and for uncovering new research applications.

Mechanisms of Resistance to Laidlomycin Butyrate

Development of Bacterial Resistance in Target Microbial Populations

The development of resistance to ionophores in target microbial populations, particularly in environments like the rumen where they are used as feed additives, is a significant concern. nih.govoup.comresearchgate.net While some bacteria exhibit intrinsic resistance, others can develop acquired resistance. nih.govfrontiersin.org

Gram-negative bacteria generally show intrinsic resistance to polyether ionophores due to their outer membrane, which can limit the passage of these lipophilic compounds. nih.govfrontiersin.org Porins in the outer membrane typically exclude molecules larger than approximately 600 daltons, and ionophores are generally larger and highly lipophilic, hindering their entry. nih.gov

In contrast, Gram-positive bacteria, lacking an outer membrane, are often more susceptible to ionophores as these compounds can readily dissolve into their cell membranes. nih.govfrontiersin.org However, Gram-positive bacteria can also develop resistance. oup.comresearchgate.net This can occur through physiological adaptation or the acquisition of resistance genes. oup.comnih.gov For instance, some Gram-positive bacteria can adapt to ionophores, and resistance may be mediated by the production of extracellular polysaccharides (glycocalyx) that can exclude ionophores from the cell membrane. oup.comresearchgate.netnih.gov

The development of resistance can be a result of selective pressure exerted by the presence of the ionophore, favoring the growth of less susceptible or resistant strains. nih.govwur.nl Studies have shown that in-feed ionophores can select for resistant enterococci in poultry. nih.govfrontiersin.org

Genetic and Molecular Basis of Ionophore Resistance

The genetic and molecular basis of ionophore resistance in bacteria is diverse and continues to be investigated. While historically, ionophore resistance in some ruminal bacteria was thought to be primarily due to physiological selection rather than transmissible genetic factors, more recent research has identified genetically encoded resistance mechanisms. wur.nloup.comresearchgate.netnih.gov

One identified mechanism involves the presence of plasmid-encoded genes. For example, in Enterococcus faecium, plasmid-encoded homologs of tnrB2/B3 have been linked to resistance to certain ionophores like narasin. nih.govfrontiersin.orgwur.nl The narAB operon has been specifically identified and cloned, and its presence has been shown to confer resistance to narasin, salinomycin (B1681400), and maduramicin. nih.govfrontiersin.orgwur.nl This operon can be transcriptionally upregulated upon exposure to narasin, potentially reducing the fitness cost associated with carrying these genes in the absence of the ionophore. nih.govfrontiersin.org

Other potential mechanisms at the molecular level include changes in the bacterial cell envelope, such as modifications to porins in Gram-negative bacteria, which can affect ionophore uptake. nih.govfrontiersin.org In Gram-positive bacteria, alterations in the cell wall or membrane permeability, as well as the formation of biofilms, can contribute to limiting drug uptake. mdpi.com Efflux pumps, which actively transport antimicrobial agents out of the cell, are also a common mechanism of resistance in bacteria and can contribute to ionophore resistance. nih.govmdpi.comreactgroup.org Mutations in genes related to maintaining cation homeostasis or energy production, such as those involved in the electron transport chain or Na+/H+ antiporters, have also been implicated in ionophore resistance in some bacteria like Staphylococcus aureus. nih.govfrontiersin.orgdiva-portal.org

The co-localization of ionophore resistance mechanisms with resistance mechanisms against antimicrobials used in human medicine on transferable plasmids has raised concerns about the potential for co-selection and dissemination of resistance. nih.govfrontiersin.orgwur.nl

Strategies for Mitigating Resistance in Research Contexts

Strategies for mitigating ionophore resistance in research contexts and potentially in practical applications focus on understanding the mechanisms of resistance and exploring alternative approaches. Research efforts include detailed investigations into the genetic and molecular origins of observed resistance phenotypes using techniques like whole genome sequencing and comparative genomics. era-learn.eu

Evaluating alternatives to ionophores is another strategy to reduce the selective pressure that can lead to the development and persistence of resistance. era-learn.eu This involves assessing the impact of alternative feed additives or management strategies on the prevalence of ionophore resistance and the co-selection of resistance to other antimicrobials. era-learn.eu

Furthermore, research is needed to identify other potential types of ionophore resistance mechanisms, particularly in various Gram-positive bacteria that are susceptible to these compounds. wur.nl Understanding these mechanisms is crucial for developing strategies to overcome resistance. mdpi.com While some studies suggest that the development of resistance to ionophores like monensin (B1676710) in ruminal bacteria can be slow and primarily due to phenotypic selection, the discovery of transmissible genetic determinants for resistance highlights the need for continued research and surveillance. wur.nlresearchgate.netnih.gov

Research into novel compounds or approaches that can circumvent existing resistance mechanisms or target different bacterial pathways could also contribute to mitigating resistance issues associated with ionophore use.

Advanced Methodologies and Future Research Directions

Application of Omics Technologies (e.g., Metagenomics, Metatranscriptomics, Metabolomics) for Comprehensive Analysis of Microbial Ecosystems under Laidlomycin (B1674327) Butyrate (B1204436) Influence

Understanding the impact of Laidlyomycin butyrate on microbial ecosystems requires a comprehensive approach that goes beyond traditional culture-based methods. Omics technologies offer powerful tools to dissect the structure, function, and metabolic activity of microbial communities. Metagenomics, for instance, provides insights into the genetic potential of the entire microbial community in a given environment under the influence of Laidlyomycin butyrate, revealing the diversity and abundance of different microbial species mdpi.comnih.gov. Metatranscriptomics complements this by quantifying gene expression, indicating which microbial genes are actively being transcribed and thus highlighting the functional responses of the community to the presence of the compound nih.govjmb.or.kr. Metabolomics, the study of all small molecules within a biological system, can reveal the metabolic outputs of the microbial community and how these are altered by Laidlyomycin butyrate, offering insights into shifts in metabolic pathways and the production or consumption of specific metabolites nih.govfrontiersin.org.

Integrating data from these multi-omics approaches can provide a holistic view of the dynamic interactions within microbial ecosystems exposed to Laidlyomycin butyrate jmb.or.krfrontiersin.org. This integrated analysis can correlate changes in microbial community composition (metagenomics) with alterations in gene expression (metatranscriptomics) and resulting metabolic profiles (metabolomics) jmb.or.kr. Such comprehensive analysis is crucial for understanding how Laidlyomycin butyrate influences microbial populations, their functional capabilities, and their interactions with their environment or a host organism. For example, in the context of animal health where related ionophores are used, multi-omics could reveal how Laidlyomycin butyrate alters rumen microbial populations and their metabolic activities, potentially impacting nutrient utilization and host physiology mdpi.comufl.edu. While specific published studies applying these multi-omics technologies to Laidlyomycin butyrate were not found in the search, the established utility of these methods in microbiome research nih.govjmb.or.krfrontiersin.org underscores their potential for future investigations into Laidlyomycin butyrate's effects.

High-Throughput Screening of Laidlomycin Butyrate Derivatives for Specific Biological Activities

High-throughput screening (HTS) is a well-established methodology in drug discovery and chemical biology for rapidly evaluating large libraries of compounds for specific biological activities evotec.comnih.gov. Applying HTS to Laidlyomycin butyrate derivatives could enable the identification of analogs with enhanced potency, altered selectivity for specific ion transport, or novel biological effects. HTS typically involves miniaturized assays and automated systems to test thousands to millions of compounds against a defined biological target or phenotype evotec.com.

The process often begins with the development of a robust and sensitive assay that can detect the desired activity, such as the ability to modulate ion flux across membranes or inhibit the growth of specific microorganisms nih.govresearchgate.net. Libraries of Laidlyomycin butyrate derivatives, synthesized with structural variations, could then be screened using this assay. Hits identified in the primary screen would undergo secondary confirmation and characterization to validate their activity and begin to establish structure-activity relationships evotec.com. While no specific HTS studies on Laidlyomycin butyrate derivatives were found, the successful application of HTS in identifying compounds with various biological activities, including those affecting cellular processes researchgate.netmdpi.com, supports its potential for discovering derivatives with improved or distinct properties relevant to Laidlyomycin butyrate's function as an ionophore. This approach could accelerate the identification of promising candidates for further development in various applications.

Computational Modeling and Simulation of Ionophore-Membrane Interactions

Computational modeling and simulation techniques are invaluable tools for gaining atomic-level insights into the interactions between ionophores like Laidlyomycin butyrate and biological membranes. These methods can complement experimental studies by providing detailed information on binding sites, transport mechanisms, and the influence of membrane lipid composition on ionophore activity nih.gov. Techniques such as molecular docking can predict the preferred orientation and binding affinity of Laidlyomycin butyrate to membrane components or transport proteins researchgate.net. Molecular dynamics simulations can provide dynamic information on how Laidlyomycin butyrate inserts into the lipid bilayer, its conformational changes upon ion binding, and the mechanism of ion translocation across the membrane.

Studies on other ionophores, such as Monensin (B1676710) A, have utilized computational methods to understand their interactions with proteins like Bovine Serum Albumin and their behavior in different environments researchgate.net. Similarly, computational models of lipid bilayers are used to study the membrane interactions of various molecules, including peptides nih.gov. Applying these computational approaches to Laidlyomycin butyrate can help elucidate the specific details of its interaction with different types of biological membranes, the factors influencing its ion selectivity, and the energy profiles of ion transport. This mechanistic understanding derived from computational studies can guide the rational design of Laidlyomycin butyrate derivatives with tailored properties and predict their behavior in complex biological systems.

Exploration of Novel Bio-industrial and Biotechnological Applications Based on Mechanistic Insights

A deeper understanding of Laidlyomycin butyrate's mechanism of action as an ionophore, particularly its selectivity and effects on microbial physiology, can pave the way for exploring novel bio-industrial and biotechnological applications. Ionophores are known to influence microbial metabolism and populations, which has been leveraged in areas like animal agriculture to improve feed efficiency ufl.edu.

Mechanistic insights gained from omics technologies and computational modeling could reveal how Laidlyomycin butyrate specifically impacts metabolic pathways in target microorganisms or influences interspecies interactions within microbial communities. This knowledge could lead to applications in areas such as:

Modulating microbial fermentation processes: Understanding how Laidlyomycin butyrate affects specific microbial groups involved in industrial fermentation could lead to its use in optimizing yields of desired products or suppressing unwanted side reactions.

Controlling microbial spoilage or contamination: If Laidlyomycin butyrate shows selective activity against spoilage microorganisms, its mechanism could inform strategies for preservation in food or other bio-based products.

Developing novel antimicrobial strategies: While not for therapeutic use based on the exclusion criteria, understanding the ionophore mechanism could contribute to the development of new approaches to control microbial growth in industrial settings.

Bioremediation: If Laidlyomycin butyrate influences microbial communities involved in breaking down pollutants, its application in bioremediation strategies could be explored.

Q & A

Q. What experimental models are most appropriate for studying Laidlomycin butyrate's impact on volatile fatty acid (VFA) production in microbial fermentation systems?

Methodological Answer: Continuous culture systems (e.g., dual-flow fermenters) are optimal for simulating ruminal or colonic fermentation dynamics. These models allow precise control of pH, substrate delivery, and microbial retention times, critical for assessing this compound's dose-dependent effects on acetate and butyrate production. Rodent models are less reliable due to anatomical and metabolic differences; instead, large animal models (e.g., cattle) or in vitro systems using human gut microbiota are preferred .

Q. What analytical techniques are recommended for quantifying butyrate concentrations in fermentation studies involving this compound?

Methodological Answer: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for VFA quantification. For indirect measurement, isotopic tracing (e.g., ¹³C-labeled substrates) can track butyrate metabolic flux. Fecal samples provide limited insight; instead, luminal content sampling from specific gut regions or in vitro fermentation supernatants yields more accurate data. Gene expression analysis (e.g., microarray or RNA-seq) of butyrate-associated pathways (e.g., butyryl-CoA transferase) complements biochemical assays .

Q. How does this compound influence nutrient uptake mechanisms in the gastrointestinal tract?

Methodological Answer: Transcriptomic studies in duodenal tissues reveal that this compound upregulates genes involved in glucose transporters (e.g., SGLT1) and oxygen utilization, enhancing mucosal nutrient absorption. Experimental designs should include epithelial cell cultures (e.g., Caco-2) or ex vivo intestinal segments to isolate direct effects from microbial interactions. Dose-response assays are critical to differentiate therapeutic vs. inhibitory thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's effects between in vitro and in vivo models?

Methodological Answer: Discrepancies often arise from differences in microbial community composition and host metabolism. To address this, use gnotobiotic animals colonized with defined microbiota to standardize variables. Multi-omics integration (metagenomics, metabolomics) can identify confounding factors, such as competitive microbial pathways or host immune modulation. Longitudinal studies with repeated sampling improve reproducibility .

Q. What co-culture system design considerations are critical for studying this compound's interaction with antibiotic-resistant gut microbiota?

Methodological Answer: Co-cultures should pair this compound-sensitive and -resistant strains (e.g., Clostridium spp.) under controlled redox conditions. Optical density (OD) ratios and pH stability must be monitored dynamically (e.g., bioreactors with real-time sensors). Reference equations for inoculum volumes and growth rates (e.g., , where are strain ODs) ensure reproducibility. Metabolite cross-feeding assays clarify butyrate’s role in microbial competition .

Q. How should researchers control pH variability in continuous fermentation systems when assessing this compound's efficacy?

Methodological Answer: Maintain pH ≥5.8 using automated titration systems, as lower pH inhibits butyrate synthesis. Buffer solutions (e.g., bicarbonate) mimic physiological conditions. Parallel experiments with pH-static batch cultures can isolate pH effects from antimicrobial activity. Data normalization to pH-adjusted controls is essential for interpreting VFA profiles and microbial viability .

Data Interpretation and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound on microbial community structure?

Methodological Answer: Multivariate analysis (e.g., PERMANOVA) paired with linear mixed-effects models accounts for temporal and inter-individual variability. Alpha diversity metrics (Shannon index) and beta diversity (Bray-Curtis dissimilarity) quantify structural shifts. Differential abundance testing (DESeq2 or LEfSe) identifies taxa sensitive to this compound. Confounder adjustment (e.g., diet, baseline microbiota) is critical in longitudinal designs .

Q. How can researchers validate the specificity of this compound's antimicrobial activity against target microbes?

Methodological Answer: Minimum inhibitory concentration (MIC) assays using gradient plates or microbroth dilution methods establish potency. Genomic sequencing of resistant mutants identifies mutation hotspots (e.g., efflux pump upregulation). Co-administration with broad-spectrum antibiotics (e.g., bacitracin) in factorial designs clarifies synergistic or antagonistic interactions. Metabolomic profiling distinguishes direct inhibition from indirect metabolic shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.